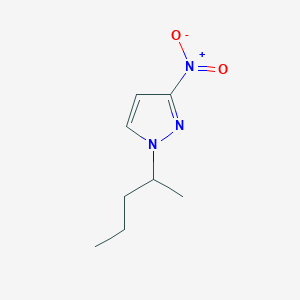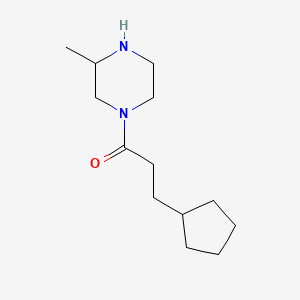![molecular formula C12H19BrClNO2 B6361979 2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride CAS No. 1240567-59-2](/img/structure/B6361979.png)
2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride” is a chemical substance with the molecular formula C12H19BrClNO2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 348.63 . It is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis of Antidepressants : A study by Xiao Xin (2007) demonstrates the synthesis of 2-Aryl-3-methyl-5-phenylmorpholine compounds, which includes the use of 2-bromo-4-methoxypropiophenone, a close relative of the compound . These compounds showed potential antidepressant activities in mice (Xiao Xin, 2007).
Antimicrobial Activity : L. Xue et al. (2012) researched Schiff base cobalt complexes, which utilized derivatives like 4-bromo-2-[(3-diethylaminopropylimino) methyl]phenol, closely related to the compound , for antimicrobial activities against common pathogens (L. Xue et al., 2012).
Photodynamic Therapy for Cancer : A 2020 study by M. Pişkin et al. focused on the synthesis of zinc phthalocyanine derivatives, involving compounds like 5-bromo-2-(3,4-dicyanophenoxy)-3-methoxy benzylidene)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide, which is structurally similar to the compound . These derivatives have potential applications in photodynamic therapy for treating cancer (M. Pişkin et al., 2020).
Antibacterial Agents : Research by W. Zhou et al. (2015) on (E)-5-bromo-2-methoxy-4-((phenylimino)methyl)phenol derivatives, structurally similar to the compound , indicated their efficacy as antibacterial agents against various bacterial strains (W. Zhou et al., 2015).
Antimalarial Effects : A study conducted by Guo Bao-zhong (1984) on analogues of 4-methyl-5-substituted phenoxy primaquine, which includes structural elements similar to the compound , demonstrated strong antimalarial effects, offering a potential for developing new antimalarial drugs (Guo Bao-zhong, 1984).
Synthesis of Morpholine Derivatives : Research by Zhou Peng (2004) involved the synthesis of morpholine derivatives, including the use of compounds like 6-methoxy-2-(2-bromopropionyl)naphthalene, which bears structural similarity to the compound in interest. Such derivatives find applications in various chemical syntheses (Zhou Peng, 2004).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Wirkmechanismus
Target of Action
The primary target of MFCD16810514 is InhA , the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis . This enzyme plays a crucial role in the synthesis of mycolic acids, essential components of the bacterial cell wall.
Mode of Action
MFCD16810514 acts as a slow, tight-binding inhibitor of InhA . It interacts with the enzyme, leading to the inhibition of the enzyme’s activity. This interaction disrupts the synthesis of mycolic acids, thereby affecting the integrity of the bacterial cell wall .
Biochemical Pathways
The compound affects the mycolic acid biosynthesis pathway . By inhibiting InhA, it disrupts the formation of mycolic acids, which are long-chain fatty acids that contribute to the unique properties of the mycobacterial cell wall .
Result of Action
The inhibition of InhA by MFCD16810514 leads to a disruption in the synthesis of mycolic acids. This disruption affects the integrity of the mycobacterial cell wall, potentially leading to the death of the bacteria .
Eigenschaften
IUPAC Name |
2-bromo-6-methoxy-4-[(2-methylpropylamino)methyl]phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO2.ClH/c1-8(2)6-14-7-9-4-10(13)12(15)11(5-9)16-3;/h4-5,8,14-15H,6-7H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJJWKUJRVVTLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=C(C(=C1)Br)O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(Butylamino)methyl]-2-methoxyphenol hydrochloride](/img/structure/B6361901.png)





![2-{[(Butan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6361940.png)
![3-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B6361945.png)
![1-[(3-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6361950.png)
![4-[(Butylamino)methyl]-N,N-diethylaniline dihydrochloride](/img/structure/B6361964.png)

![2-Ethoxy-6-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6361981.png)
![4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6361987.png)
